Boc-2,5-difluoro-D-phenylalanine

Descripción general

Descripción

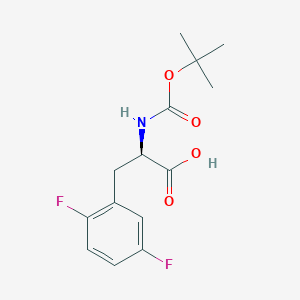

Boc-2,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified to include difluoromethyl groups and a Boc (tert-butoxycarbonyl) protective group. This compound is of interest in the field of peptide synthesis, particularly for the creation of peptide analogues that are resistant to hydrolysis, which can be important in the development of pharmaceuticals and in the study of protein interactions .

Synthesis Analysis

The synthesis of Boc-2,5-difluoro-D-phenylalanine derivatives has been reported in the context of creating phosphotyrosyl peptide analogues. One approach involves the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its diethyl phosphonate analogues with either Boc or Fmoc-amino protection. These derivatives are then used for solid-phase synthesis of peptides that contain nonhydrolyzable phosphotyrosyl mimetics . Another synthetic route was developed for large-scale production, suitable for rapid scale-up to 150-kg scale, which is based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid, followed by several steps including monoreduction, Erlenmeyer condensation, and ring-opening/O-deacetylation. This route successfully produced the Boc amino acid on a large scale .

Molecular Structure Analysis

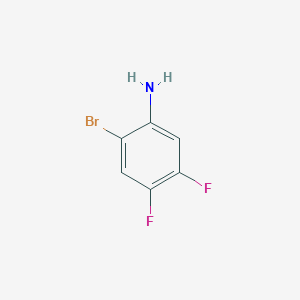

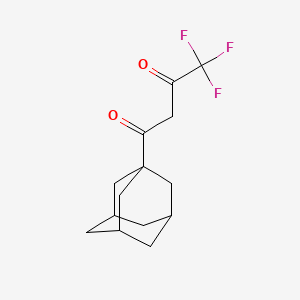

The molecular structure of Boc-2,5-difluoro-D-phenylalanine includes a phenyl ring substituted with difluoromethyl groups at the 2 and 5 positions, and a Boc group to protect the amino functionality during peptide synthesis. The presence of the difluoromethyl groups can significantly alter the electronic properties of the phenyl ring and can affect the molecule's interaction with other chemical entities, such as enzymes or receptors .

Chemical Reactions Analysis

The Boc-2,5-difluoro-D-phenylalanine can undergo various chemical reactions typical of protected amino acids. For instance, it can be incorporated into peptides via solid-phase peptide synthesis, where the Boc group serves to protect the amino group during the coupling of amino acid residues. After the peptide chain is assembled, the Boc group can be removed under acidic conditions to yield the free amino group, which is necessary for the peptide to exhibit its biological activity . Additionally, the synthesis of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine involves a Pd-catalyzed carbonylation, oxime formation, and catalytic reduction, indicating that the Boc-protected phenylalanine derivatives can participate in a variety of organic transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Boc-2,5-difluoro-D-phenylalanine are not detailed in the provided papers, we can infer that the presence of the Boc group increases the steric bulk and alters the compound's solubility and reactivity compared to the unprotected amino acid. The difluoromethyl groups also add electronegative elements to the molecule, which can affect its acidity and overall chemical stability. These modifications are crucial for the compound's role in solid-phase peptide synthesis and its resistance to enzymatic degradation .

Aplicaciones Científicas De Investigación

1. Pharmaceutical Applications Fluorinated phenylalanines, including Boc-2,5-difluoro-D-phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

2. Proteomics Research Boc-2,5-difluoro-D-phenylalanine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

3. Use as a Pharmaceutical Intermediate Boc-2,5-difluoro-D-phenylalanine is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials to produce other pharmaceuticals.

4. Enzyme Inhibitors Fluorinated phenylalanines, including Boc-2,5-difluoro-D-phenylalanine, have been expanded to play an important role as potential enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are often used in the treatment of diseases.

5. Therapeutic Agents Boc-2,5-difluoro-D-phenylalanine is also used as a therapeutic agent . Therapeutic agents are substances used to treat, cure, or prevent disease.

6. Topography Imaging of Tumor Ecosystems Another application of Boc-2,5-difluoro-D-phenylalanine is in topography imaging of tumor ecosystems using PET . This involves using the compound as a tracer in Positron Emission Tomography (PET) scans to visualize and measure the metabolic activity of tumors.

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZJZJRRBKIDS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462789 | |

| Record name | Boc-2,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2,5-difluoro-D-phenylalanine | |

CAS RN |

261380-31-8 | |

| Record name | Boc-2,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261380-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)